Hematopoietic Progenitor Kinase 1 Inhibitor 33 (Hpk1-IN-33) is a compound that targets hematopoietic progenitor kinase 1, a serine/threonine kinase involved in various signaling pathways, particularly in T cell activation and immune response modulation. The inhibition of this kinase can have significant implications in treating autoimmune diseases and cancers, as HPK1 negatively regulates T and B cell functions through various pathways including AP-1, NF-kB, and Erk2 signaling .
Hpk1-IN-33 has been derived from a series of reverse indazole compounds, which were identified through high-throughput screening methods aimed at discovering potent inhibitors of HPK1. The development of these compounds has been documented in several studies highlighting their synthesis, biological activity, and potential therapeutic applications .
Hpk1-IN-33 falls under the classification of small molecule inhibitors specifically designed to modulate kinase activity. It is part of a broader category of pharmacological agents targeting kinases involved in cellular signaling pathways.
The synthesis of Hpk1-IN-33 involves several chemical transformations starting from commercially available precursors. The key steps typically include:
Technical details regarding specific reagents, solvents, and reaction conditions are critical for replicating the synthesis process but are often proprietary or detailed in patent literature .
The molecular structure of Hpk1-IN-33 features a complex arrangement typical of reverse indazole compounds. Key structural components include:
Crystallographic studies have provided insights into the binding mode of Hpk1-IN-33 with HPK1, revealing critical interactions that contribute to its inhibitory potency. For instance, specific distances between atoms in the ligand and key residues in HPK1 (such as Glu92 and Phe93) have been measured at approximately 3.1 Å, indicating strong binding affinity .
Hpk1-IN-33 undergoes several chemical reactions during its synthesis:
The reactions typically require precise control over temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Hpk1-IN-33 throughout the synthesis process .
The mechanism by which Hpk1-IN-33 exerts its effects involves competitive inhibition of HPK1's catalytic activity. By binding to the ATP-binding site or other critical regions within HPK1, Hpk1-IN-33 prevents phosphorylation events that are crucial for T cell activation.
In vitro assays have demonstrated that Hpk1-IN-33 can significantly reduce HPK1 activity, leading to downstream effects on T cell signaling pathways. This inhibition has been quantified using IC50 values that indicate effective concentrations required for half-maximal inhibition .
Hpk1-IN-33 exhibits characteristics typical of small organic molecules, including:
Key chemical properties include:
Data regarding solubility, partition coefficients (logP), and pKa values are essential for assessing its pharmacokinetic properties .
Hpk1-IN-33 has potential applications in several scientific fields:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0